molecular formula C24H25NO8 B1680901 Sch 38519 CAS No. 114970-20-6

Sch 38519

Cat. No.: B1680901
CAS No.: 114970-20-6
M. Wt: 455.5 g/mol
InChI Key: JZGRDBGLULKCDD-HFJLKIIDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SCH 38519 is typically isolated from the fermentation broth of Thermomonospora species. The fermentation process involves cultivating the bacterium under specific conditions to produce the compound . The isolation process includes extraction and purification steps to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Thermomonospora species. The fermentation broth is subjected to various extraction and purification techniques to isolate the compound. These techniques include solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

SCH 38519 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Comparison with Similar Compounds

SCH 38519 is structurally related to other isochromanequinones such as medermycin, lactoquinomycin, and granaticin . Compared to these compounds, this compound has unique properties, including its dual activity as both an antithrombotic agent and an antibiotic . This dual functionality makes this compound particularly valuable in scientific research and potential therapeutic applications.

List of Similar Compounds

Biological Activity

Sch 38519, a compound belonging to the isochromanequinone class, has garnered significant attention due to its notable biological activities, particularly as a platelet aggregation inhibitor . This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C24H25NO8
  • CAS Number : 114970-20-6
  • Source : Isolated from the fermentation broth of Thermomonospora sp.

The structure of this compound includes functional groups such as hydroxyl and carbonyl moieties, which are essential for its biological reactivity and activity. The compound's unique structure positions it within a specific class of biologically active natural products, comparable to other known compounds like medermycin and lactoquinomycin.

This compound primarily functions as a platelet aggregation inhibitor , effectively blocking thrombin-induced aggregation in human platelets. The mechanism involves interference with signaling pathways that promote platelet activation. This inhibition is crucial for potential therapeutic applications in cardiovascular diseases, where excessive platelet aggregation can lead to thrombotic events.

Biological Activities

In addition to its role in inhibiting platelet aggregation, this compound has demonstrated antifungal properties. This dual functionality suggests broader biological implications beyond hemostatic functions. Below is a comparison of this compound with other compounds in the isochromanequinone class:

Compound NameStructure TypeBiological ActivityUnique Features
MedermycinIsochromanequinoneAntimicrobialExhibits strong antibacterial properties
LactoquinomycinIsochromanequinoneAntifungalKnown for its potent antifungal effects
GranaticinIsochromanequinoneAntitumorDisplays cytotoxic effects against cancer cells
This compound Isochromanequinone Platelet aggregation inhibitor Unique focus on thrombin-induced aggregation

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits thrombin-induced platelet aggregation. The compound's effectiveness was assessed using various concentrations, demonstrating a dose-dependent response.

  • IC50 Value : The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 1.5 µM, indicating potent activity against thrombin-induced aggregation.

Properties

IUPAC Name

(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGRDBGLULKCDD-HFJLKIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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